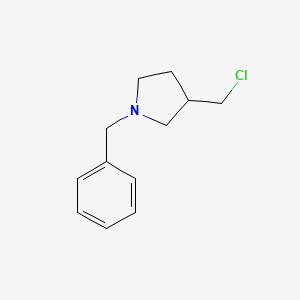

1-Benzyl-3-(chloromethyl)pyrrolidine

Vue d'ensemble

Description

1-Benzyl-3-(chloromethyl)pyrrolidine, also known as BPCMP, is a synthetic pyrrolidine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments, and its biochemical and physiological effects have been widely studied.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Pyrrolidine Derivatives in Cycloaddition Reactions : Pyrrolidines, including 1-Benzyl-3-(chloromethyl)pyrrolidine, have been explored in cycloaddition reactions. These reactions are significant for synthesizing compounds with potential biological effects and applications in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Borylated Pyrrolidines : Research has been conducted on the synthesis of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition, using N-benzyl azomethine ylide. This method is noted for its scalability and efficiency, expanding the synthetic and medicinal chemist's toolbox (Liashuk et al., 2022).

Chromones and Pyrrolidines Synthesis : Synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions with nonstabilized azomethine ylides has been a subject of research. Such syntheses contribute to the development of novel heterocyclic compounds (Sosnovskikh et al., 2014).

Fluorine-Containing Pyrrolidines : The synthesis of fluorine-containing pyrrolidines has been studied, highlighting the importance of pyrrolidines in the development of fluorinated compounds, which are relevant in pharmaceuticals and agrochemicals (Yamada et al., 2016).

Biological and Pharmaceutical Applications

Cholinesterase Inhibitors : Benzyl pyrrolidine derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Pizova et al., 2017).

Anti-Angiogenesis Activity : A benzyl pyrrolidine derivative, Streptopyrrolidine, has shown significant anti-angiogenesis activity, suggesting its potential in cancer treatment (Shin et al., 2008).

Material Science and Industrial Applications

- Corrosion Inhibition : Pyrrolidine derivatives, including those related to this compound, have been investigated for their role in corrosion inhibition, particularly on steel surfaces. This research points towards applications in material protection and maintenance (Louroubi et al., 2019).

Safety and Hazards

Orientations Futures

Pyrrolidine compounds, such as “1-Benzyl-3-(chloromethyl)pyrrolidine”, have potential in drug discovery due to their versatile scaffold. They can be used to obtain compounds for the treatment of various human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGYCLIMHHUXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494361 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51535-01-4 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

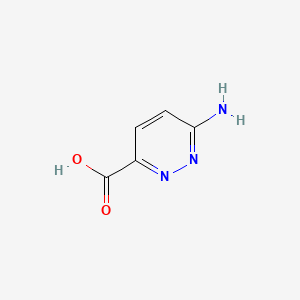

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)